molecular formula C4H8N6 B1598362 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine CAS No. 27419-09-6

4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine

Cat. No. B1598362
CAS RN: 27419-09-6
M. Wt: 140.15 g/mol
InChI Key: BKPMVMXSQLPERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It belongs to the class of 1,3,5-triazines , which have diverse applications in fields such as herbicides, photostabilizers, and medicinal chemistry .


Synthesis Analysis

The synthesis of 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine involves the sequential nucleophilic substitution of the C-Cl bond in cyanuric chloride . Various nucleophiles, including oxygen, nitrogen, and sulfur-centered groups, are used to introduce substituents at positions 2, 4, and 6 of the triazine ring. The resulting compounds exhibit different functional groups, such as alkyl, aromatic, hydroxyalkyl, ester, and imidazole moieties .


Molecular Structure Analysis

The molecular structure of 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine consists of a triazine ring with a hydrazino group (NH-NH$_2$ ) at position 4 and a methyl group (CH$_3$ ) at position 6. The arrangement of atoms and bonds within the triazine scaffold determines its properties and reactivity .


Chemical Reactions Analysis

The chemical reactivity of 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine involves nucleophilic substitution reactions. For instance, it can undergo further reactions with other electrophiles or nucleophiles, leading to the synthesis of derivatives with varied functionalities. These reactions play a crucial role in designing novel compounds for specific applications .

properties

IUPAC Name

4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6/c1-2-7-3(5)9-4(8-2)10-6/h6H2,1H3,(H3,5,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPMVMXSQLPERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381926
Record name 4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine

CAS RN

27419-09-6
Record name 4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine
Reactant of Route 3
4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine
Reactant of Route 5
4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine
Reactant of Route 6
4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.